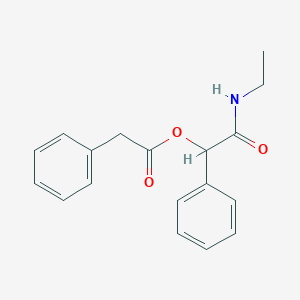
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, in particular, has a complex structure that includes both ethylamino and phenylacetate groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate typically involves the esterification of phenylacetic acid with an appropriate alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvents: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into phenylacetic acid and the corresponding alcohol.
Reduction: Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to form amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phenylacetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Amides or other substituted esters.
Applications De Recherche Scientifique
2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of perfumes, flavoring agents, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of 2-(Ethylamino)-2-oxo-1-phenylethyl phenylacetate.
Ethyl Phenylacetate: Another ester with similar structural features.
N-Phenylacetyl Ethylamine: A compound with a similar ethylamino group.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
89881-10-7 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
[2-(ethylamino)-2-oxo-1-phenylethyl] 2-phenylacetate |
InChI |
InChI=1S/C18H19NO3/c1-2-19-18(21)17(15-11-7-4-8-12-15)22-16(20)13-14-9-5-3-6-10-14/h3-12,17H,2,13H2,1H3,(H,19,21) |
Clé InChI |
OMBJPBWUVXGEMQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)
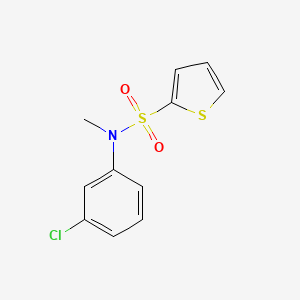
![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)
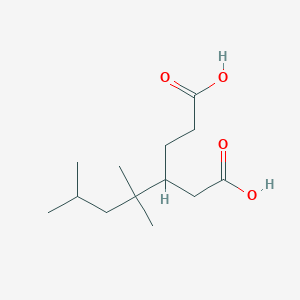

![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

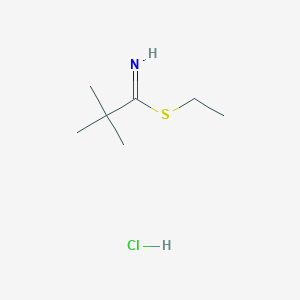
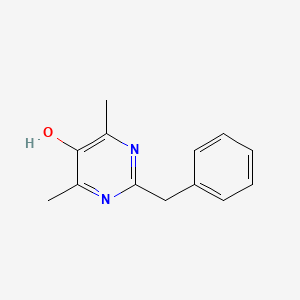
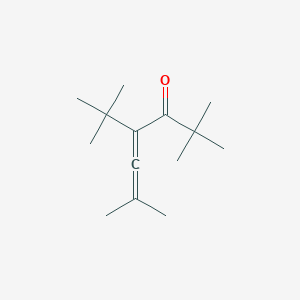
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
